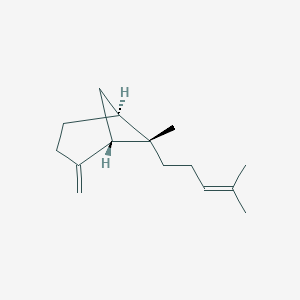

(+)-Endo-beta-bergamotene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15438-93-4 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1S,5S,6S)-6-methyl-2-methylidene-6-(4-methylpent-3-enyl)bicyclo[3.1.1]heptane |

InChI |

InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6,13-14H,3,5,7-10H2,1-2,4H3/t13-,14-,15-/m0/s1 |

InChI Key |

DGZBGCMPRYFWFF-KKUMJFAQSA-N |

SMILES |

CC(=CCCC1(C2CCC(=C)C1C2)C)C |

Isomeric SMILES |

CC(=CCC[C@]1([C@H]2CCC(=C)[C@@H]1C2)C)C |

Canonical SMILES |

CC(=CCCC1(C2CCC(=C)C1C2)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies in Scholarly Investigations

Advanced Isolation and Purification Techniques for Research Applications

The isolation and purification of (+)-endo-beta-bergamotene from its natural sources require a combination of advanced analytical techniques. The specific methodology employed often depends on the source matrix and the concentration of the target compound.

For volatile compounds like bergamotenes, techniques such as hydrodistillation and headspace solid-phase microextraction (HS-SPME) are commonly used for initial extraction from the source material. mdpi.com Subsequent separation and identification are typically achieved through gas chromatography (GC) coupled with mass spectrometry (MS) . diva-portal.org This combination allows for the separation of complex mixtures and the definitive identification of individual components based on their mass spectra and retention times.

In cases where larger quantities of the pure compound are required for structural elucidation or biological testing, a multi-step purification process is often necessary. This can involve various forms of chromatography , including:

Silica gel column chromatography: This technique separates compounds based on their polarity. nih.gov

Reversed-phase chromatography (RP-18): This method separates molecules based on their hydrophobicity. nih.gov

High-performance liquid chromatography (HPLC): HPLC provides high-resolution separation and is often used as a final purification step. nih.gov

For the definitive determination of the absolute configuration of chiral molecules like this compound, techniques such as X-ray diffraction analysis of a suitable crystalline derivative and vibrational circular dichroism (VCD) spectroscopy are employed. rsc.orgnih.gov

Biosynthetic Pathways and Enzymology of + Endo Beta Bergamotene

Precursor Metabolism and Isoprenoid Pathways

The biosynthesis of all terpenoids, including (+)-endo-beta-bergamotene, relies on the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). numberanalytics.comfrontiersin.org In plants, two distinct and spatially separated pathways are responsible for the synthesis of these essential precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. numberanalytics.comfrontiersin.org

Mevalonate (MVA) Pathway Contributions

The MVA pathway, located in the cytosol, has traditionally been associated with the production of sesquiterpenes, triterpenes, and sterols. biorxiv.orgrsc.org This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). numberanalytics.com A key regulatory enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonate. numberanalytics.com Subsequent phosphorylation and decarboxylation steps yield IPP. numberanalytics.comwikipedia.org While the MVA pathway is a primary source of precursors for many sesquiterpenes, the contribution to this compound biosynthesis can be influenced by the specific plant species and cellular conditions. pnas.orgoup.com

Methylerythritol Phosphate (MEP) Pathway Contributions

The MEP pathway, also known as the non-mevalonate pathway, operates within the plastids. pnas.orgnih.gov It is the primary source of precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls. rsc.orgplos.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov Research has shown that in some cases, the MEP pathway is the sole provider of IPP for both monoterpene and sesquiterpene biosynthesis, as seen in snapdragon flowers. pnas.org In the wild tomato Solanum habrochaites, the biosynthesis of this compound is suggested to utilize IPP and DMAPP derived from the plastidial MEP pathway, as the enzymes involved contain putative plastid targeting sequences. nih.govebi.ac.uk

Cross-talk and Compartmentalization of Isoprenoid Pools

While the MVA and MEP pathways are physically separated within the cell, they are not entirely independent. numberanalytics.com A growing body of evidence points to the existence of "cross-talk" between these two pathways, allowing for the exchange of isoprenoid intermediates, such as IPP, between the cytosol and plastids. numberanalytics.comfrontiersin.orgbiorxiv.org This metabolic interaction ensures a coordinated response to various developmental and environmental cues. numberanalytics.com The transport of IPP across the plastid membrane has been observed, suggesting a mechanism for the MEP pathway to supply precursors for cytosolically synthesized sesquiterpenes. frontiersin.orgpnas.org This exchange appears to be unidirectional, with IPP moving from the plastids to the cytosol. pnas.org The extent of this cross-talk can vary, and in some instances, isoprenoids may have a "mixed origin," deriving precursors from both pathways. pnas.orgnih.gov

Enzymatic Transformations: this compound Synthase (SBS)

The final and decisive step in the formation of this compound is catalyzed by a specific enzyme known as this compound synthase.

Characterization of this compound Synthase (EC 4.2.3.53)

This compound synthase (SBS) is a terpene synthase that plays a pivotal role in the biosynthesis of a variety of sesquiterpenes. ontosight.ai This enzyme is particularly interesting due to its ability to utilize an atypical substrate and produce multiple products.

The systematic name for this enzyme is (2Z,6Z)-farnesyl-diphosphate lyase (cyclizing; (+)-endo-β-bergamotene-forming). qmul.ac.uk It is classified under the EC number 4.2.3.53. qmul.ac.ukexpasy.org

The reaction catalyzed by this compound synthase is the cyclization of (2Z,6Z)-farnesyl diphosphate (Z,Z-FPP) to produce this compound and diphosphate. qmul.ac.ukexpasy.orgbiocyc.org The catalytic process is a complex series of events that begins with the dephosphorylation of Z,Z-FPP, leading to the formation of a (2Z,6Z)-farnesyl carbocation. qmul.ac.ukexpasy.orggenome.jp This carbocation then undergoes a 6,1-ring closure, which can result in two different stereochemical outcomes, forming either the (6R)- or (6S)-bisabolyl cation. qmul.ac.ukexpasy.orggenome.jp

The (6S)-bisabolyl cation serves as the direct precursor for this compound. nih.govqmul.ac.ukexpasy.orggenome.jp Further intramolecular cyclization and deprotonation steps lead to the final product. nih.gov It is noteworthy that this enzyme is a multi-product synthase. From the same (6S)-bisabolyl cation intermediate, it can also produce (-)-endo-alpha-bergamotene and (-)-exo-alpha-bergamotene. nih.govqmul.ac.ukexpasy.orggenome.jp The (6R)-bisabolyl cation intermediate, on the other hand, leads to the formation of (+)-alpha-santalene and (-)-epi-beta-santalene. qmul.ac.ukexpasy.orggenome.jp

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

| Compound/Enzyme | Pathway/Role | Location |

|---|---|---|

| Acetyl-CoA | Precursor for MVA pathway | Cytosol |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Intermediate in MVA pathway | Cytosol |

| HMG-CoA Reductase (HMGR) | Key regulatory enzyme of MVA pathway | Cytosol |

| Mevalonate (MVA) | Intermediate in MVA pathway | Cytosol |

| Pyruvate and Glyceraldehyde-3-phosphate | Precursors for MEP pathway | Plastids |

| Isopentenyl Diphosphate (IPP) | C5 isoprenoid building block | Cytosol & Plastids |

| Dimethylallyl Diphosphate (DMAPP) | C5 isoprenoid building block | Cytosol & Plastids |

| (2Z,6Z)-Farnesyl Diphosphate (Z,Z-FPP) | Substrate for this compound synthase | Plastids |

| This compound Synthase (SBS) | Catalyzes the formation of this compound | Plastids |

Table 2: Products of this compound Synthase (SBS) from (2Z,6Z)-Farnesyl Diphosphate

| Intermediate Cation | Final Product |

|---|---|

| (6S)-Bisabolyl Cation | This compound |

| (-)-Endo-alpha-bergamotene | |

| (-)-Exo-alpha-bergamotene | |

| (6R)-Bisabolyl Cation | (+)-Alpha-santalene |

Substrate Specificity: (2Z,6Z)-Farnesyl Diphosphate (Z,Z-FPP) Cyclization

The direct precursor for the synthesis of this compound is (2Z,6Z)-farnesyl diphosphate (Z,Z-FPP). ontosight.ainih.govebi.ac.uknih.gov This is an atypical substrate for sesquiterpene synthesis in plants, which more commonly utilize the trans-isomer, (2E,6E)-farnesyl diphosphate (E,E-FPP). nih.gov The enzyme responsible for the cyclization of Z,Z-FPP is a terpene synthase known as Santalene and Bergamotene (B12702309) Synthase (SBS). nih.govoup.com The SBS enzyme specifically recognizes and catalyzes the conversion of Z,Z-FPP into a mixture of sesquiterpenes, including this compound. ontosight.aiuniprot.org The enzyme demonstrates a clear inability to use common terpene precursors like geranyl diphosphate (GPP), E,E-FPP, or E,E,E-geranylgeranyl diphosphate (GGPP) as substrates for this specific cyclization reaction. nih.govuniprot.org This strict substrate specificity highlights a specialized metabolic pathway that has evolved in certain plants like S. habrochaites. nih.gov

Formation of Co-products and Isomers

The enzymatic reaction catalyzed by Santalene and Bergamotene Synthase (SBS) on Z,Z-FPP is not exclusive to the formation of this compound. Instead, it yields a characteristic mixture of several sesquiterpene isomers. nih.govqmul.ac.ukgenome.jp The primary products identified from this reaction include (+)-alpha-santalene, (-)-endo-alpha-bergamotene, and this compound. nih.govebi.ac.ukuniprot.org In addition to these major products, smaller quantities of other isomers such as (-)-exo-alpha-bergamotene and (-)-epi-beta-santalene (also referred to as (+)-epi-beta-santalene in some sources) are also consistently formed. nih.govuniprot.orgqmul.ac.ukexpasy.org

The formation of this specific array of products is a hallmark of the SBS enzyme found in S. habrochaites. nih.gov The relative abundance of these co-products can be seen in analyses of both in vitro enzyme assays and the volatile profiles of plants expressing the biosynthetic genes. nih.govebi.ac.uk

Table 1: Products of the Santalene and Bergamotene Synthase (SBS) Reaction with Z,Z-FPP

| Product Name | Classification | Relative Abundance |

|---|---|---|

| (+)-alpha-santalene | Major Co-product | High |

| (-)-endo-alpha-bergamotene | Major Co-product | High |

| This compound | Target Compound | High |

| (-)-exo-alpha-bergamotene | Minor Co-product | Low |

| (-)-epi-beta-santalene | Minor Co-product | Low |

Data sourced from multiple studies on S. habrochaites sesquiterpene biosynthesis. nih.govnih.govuniprot.orgexpasy.org

Genetic and Molecular Studies of Terpene Synthases (TPSs)

Research into the genetic basis of this compound production has pinpointed a specific gene cluster in Solanum habrochaites.

Gene Identification and Cloning (e.g., zFPS, SBS genes from Solanum habrochaites)

Genetic studies of the wild tomato Solanum habrochaites (accession LA1777) led to the discovery of a locus on chromosome 8, named Sst2, which is responsible for the biosynthesis of the characteristic sesquiterpenes. nih.gov Through analysis of a trichome-specific EST (Expressed Sequence Tag) collection, two key genes within this locus were identified and cloned:

zFPS : This gene encodes a Z-isoprenyl pyrophosphate synthase. Its protein product, zFPS, is a cis-prenyltransferase that synthesizes (2Z,6Z)-farnesyl diphosphate (Z,Z-FPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govebi.ac.uknih.gov

SBS : This gene, named for S antalene and B ergamotene S ynthase, encodes the terpene synthase responsible for cyclizing the Z,Z-FPP produced by zFPS. nih.govebi.ac.uk

Both the zFPS and SBS genes were found to be highly and specifically expressed in the glandular trichomes of the plant and to co-segregate with the Sst2 locus, confirming their role in this specific metabolic pathway. nih.govebi.ac.uk

Expression and Functional Characterization of Recombinant Enzymes

To confirm the function of the identified genes, zFPS and SBS were expressed in heterologous systems for functional characterization. nih.govebi.ac.uk Recombinant zFPS protein was produced and, when incubated with IPP and DMAPP, it catalyzed the formation of Z,Z-FPP. nih.govebi.ac.uk

Crucially, when recombinant SBS protein was incubated with the Z,Z-FPP generated by zFPS, it produced a mixture of sesquiterpene olefins that was identical to the profile found in the trichomes of S. habrochaites. nih.govebi.ac.uk This product mixture included (+)-alpha-santalene, (-)-endo-alpha-bergamotene, and this compound. nih.govebi.ac.uk Further in vivo confirmation was achieved by expressing both zFPS and SBS in the glandular trichomes of tobacco (Nicotiana sylvestris), a plant that does not naturally produce these compounds. Headspace analysis of the engineered tobacco plants revealed the emission of the same santalene and bergamotene isomers. nih.govebi.ac.uk

Table 2: Functional Characterization of Recombinant zFPS and SBS Enzymes

| Enzyme | Gene Source | Substrate(s) | Product(s) | Confirmation Method |

|---|---|---|---|---|

| zFPS | Solanum habrochaites | IPP, DMAPP | (2Z,6Z)-Farnesyl Diphosphate (Z,Z-FPP) | In vitro assay |

| SBS | Solanum habrochaites | (2Z,6Z)-Farnesyl Diphosphate (Z,Z-FPP) | (+)-alpha-santalene, (-)-endo-alpha-bergamotene, This compound , etc. | Co-incubation with zFPS; Heterologous expression in N. sylvestris |

This table summarizes the key findings from the functional characterization experiments. nih.govebi.ac.uk

Proposed Biosynthetic Routes for Bergamotene Isomers

The formation of this compound and its isomers from an acyclic precursor involves a complex series of cyclizations and rearrangements.

Farnesyl Pyrophosphate Isomerization and Cyclization Mechanisms

The biosynthesis of the bergamotene skeleton is proposed to proceed through a series of cationic intermediates. rsc.orgnih.gov While the direct precursor in S. habrochaites is Z,Z-FPP, the general mechanism for bergamotene formation often starts with an isomerization of the more common E,E-FPP to a nerolidyl pyrophosphate (NPP) intermediate, which facilitates the necessary bond rotations. rsc.org

Regardless of the initial substrate geometry, the key step is the formation of a bisabolyl carbocation intermediate via a C1-C6 ring closure. expasy.orgrsc.org The stereochemistry of this initial cyclization is critical and dictates the subsequent reaction cascade. nih.govqmul.ac.uk

A proposed mechanism for the formation of the products seen from the SBS enzyme is as follows:

Initiation : The process starts with the ionization of the substrate, (2Z,6Z)-farnesyl diphosphate, which loses its diphosphate group to form a (2Z,6Z)-farnesyl carbocation. qmul.ac.ukexpasy.org

First Cyclization : Due to the cis (Z) geometry of the C2-C3 double bond, the farnesyl carbocation readily undergoes a C1-C6 cyclization to form a bisabolyl cation. nih.gov

Stereochemical Divergence : The cyclization can result in two different stereoisomers of the bisabolyl cation: the (6R)-bisabolyl cation or the (6S)-bisabolyl cation. qmul.ac.ukgenome.jpexpasy.org This stereochemical branch point is what leads to the diversity of final products.

Formation of this compound : The (6S)-bisabolyl cation serves as the precursor for this compound. nih.govqmul.ac.ukexpasy.org It also leads to the formation of (-)-endo-alpha-bergamotene and the minor product (-)-exo-alpha-bergamotene. nih.govqmul.ac.ukexpasy.org

Formation of Co-products : The alternative (6R)-bisabolyl cation intermediate leads to the formation of (+)-alpha-santalene and the minor co-product (-)-epi-beta-santalene. nih.govqmul.ac.ukexpasy.org

This mechanistic pathway, involving distinct cationic intermediates branching from a common precursor, explains the consistent co-production of a specific suite of sesquiterpene isomers by a single enzyme. nih.govexpasy.orgnih.govrsc.org

Carbocation Intermediates in the Cyclization Process (e.g., bisabolyl cations)

The biosynthesis of this compound, a complex sesquiterpene, is a fascinating enzymatic process that proceeds through a series of highly reactive and precisely controlled carbocation intermediates. The journey begins with the linear precursor, farnesyl diphosphate (FPP), which undergoes a remarkable transformation catalyzed by a specific class of enzymes known as terpene synthases.

The key enzyme responsible for the synthesis of this compound is santalene and bergamotene synthase (SBS). nih.gov This enzyme utilizes (2Z,6Z)-farnesyl diphosphate (Z,Z-FPP) as its substrate. nih.govontosight.ai The initial step involves the ionization of Z,Z-FPP, where the diphosphate group is eliminated, generating a (2Z,6Z)-farnesyl carbocation. ontosight.aigenome.jp This highly unstable intermediate is immediately poised for cyclization.

The crucial event in the pathway is the first cyclization, a C1-C6 closure, which forms the pivotal bisabolyl cation intermediate. rsc.orgd-nb.info The stereochemistry of this closure is critical and dictates the ultimate structure of the final sesquiterpene products. In the case of this compound biosynthesis, the cyclization of the farnesyl carbocation proceeds to form the 6(S)-bisabolyl cation. nih.govgenome.jp This specific stereoisomer is the common precursor for a suite of related sesquiterpenes. nih.govrsc.org

From the 6(S)-bisabolyl cation, the pathway to this compound involves a second intramolecular cyclization. A C7-C2 closure occurs, forming the characteristic bicyclo[3.1.1]heptane ring system of the bergamotene skeleton. nih.govrsc.org The final step in the formation of this compound is a deprotonation event from this bicyclic cation, which establishes the endocyclic double bond. nih.gov

It is noteworthy that the 6(S)-bisabolyl cation is a branch point in sesquiterpene biosynthesis. The same santalene and bergamotene synthase (SBS) that produces this compound also generates (–)-endo-α-bergamotene and (–)-exo-α-bergamotene from this same 6(S)-bisabolyl cation intermediate. nih.govgenome.jp In contrast, a different stereochemical course, leading to the formation of the 6(R)-bisabolyl cation, results in the synthesis of entirely different sesquiterpenes, such as (+)-α-santalene and (–)-epi-β-santalene. nih.govgenome.jp This highlights the exquisite control exerted by the enzyme's active site, which guides the folding of the substrate and the stereochemical outcome of the cyclization reactions. nih.gov Theoretical calculations have further illuminated the subtle energetic differences between the various carbocation rearrangements that lead to the diverse families of bergamotene- and santalene-related terpenes. nih.gov

Metabolic Shunting and Dormant Gene Activation in Sesquiterpene Biosynthesis

The biosynthesis of sesquiterpenes is a complex and highly regulated metabolic network. Under certain conditions, such as genetic modification or environmental stress, the flow of metabolic precursors can be diverted from primary pathways into secondary, often minor, pathways in a process known as metabolic shunting. acs.orgnih.gov This can lead to the accumulation of "shunt metabolites," which are not typically the main products of a given biosynthetic route. nih.gov Furthermore, these conditions can sometimes trigger the expression of "dormant" or cryptic biosynthetic gene clusters (BGCs), unlocking the production of novel compounds. acs.orgnih.govmdpi.com

Metabolic shunting can be induced artificially through genetic engineering. For instance, research in the fungus Eutypella sp. demonstrated that deleting a key gene for triterpene biosynthesis instigated metabolic shunting. acs.orgnih.gov This blockage redirected the flow of the precursor FPP, resulting in the activation of otherwise dormant sesquiterpene synthase genes and the subsequent production of a diverse array of new sesquiterpenes. acs.orgnih.gov Similarly, in Streptomyces species, pentalenic acid is a well-documented shunt metabolite formed from the main pentalenolactone (B1231341) biosynthetic pathway. nih.gov This occurs when an intermediate, 1-deoxypentalenic acid, is hydroxylated by a cytochrome P450 enzyme that is not part of the primary pathway, diverting it from its course towards the final pentalenolactone product. nih.gov

Dormant gene activation refers to the transcriptional awakening of genes or entire BGCs that are typically silenced under standard laboratory conditions. mdpi.com Fungal genomes, for example, are rich in cryptic BGCs whose products are unknown. mdpi.com Activation of these clusters can be a powerful tool for discovering new natural products. This activation can be triggered by various strategies, including modifying global transcriptional regulators or co-culturing with other microorganisms. mdpi.com In the context of sesquiterpene biosynthesis, wound or pathogen attack can induce the expression of previously silent terpene synthase genes as a defense mechanism. oup.com For example, in tobacco, the sesquiterpene phytoalexin capsidiol (B150007) is not found in healthy tissues but accumulates rapidly upon elicitation, indicating the activation of its biosynthetic genes. oup.com

While direct examples of metabolic shunting leading to this compound are not prominently documented, the principles are highly relevant. The production of this compound is part of a complex sesquiterpene blend in plants like the wild tomato Solanum habrochaites. nih.govfrontiersin.org The relative amounts of this compound and its co-products, such as (+)-α-santalene and (–)-endo-α-bergamotene, are controlled by the expression levels and catalytic efficiencies of the involved enzymes, including the santalene and bergamotene synthase (SBS). nih.govnih.gov Altering the expression of key pathway genes, either through natural variation or metabolic engineering, can shift the metabolic flux, changing the profile of sesquiterpenes produced. nih.govnih.gov This redirection of metabolic energy is, in essence, a form of controlled metabolic shunting to enhance the production of specific desired compounds. nih.gov

Table of Compounds Mentioned

| Compound Name | Chemical Class | Role/Context |

|---|---|---|

| This compound | Sesquiterpene | Main subject of the article |

| (2Z,6Z)-Farnesyl diphosphate | Isoprenoid Precursor | Substrate for this compound synthesis nih.govontosight.ai |

| Farnesyl diphosphate (FPP) | Isoprenoid Precursor | General precursor for sesquiterpenes |

| (6S)-Bisabolyl cation | Carbocation Intermediate | Key intermediate in the biosynthesis of this compound nih.govrsc.org |

| (6R)-Bisabolyl cation | Carbocation Intermediate | Stereoisomer leading to santalene-type sesquiterpenes nih.govnih.gov |

| (–)-Endo-α-bergamotene | Sesquiterpene | Co-product with this compound from the 6(S)-bisabolyl cation nih.gov |

| (–)-Exo-α-bergamotene | Sesquiterpene | Minor co-product from the 6(S)-bisabolyl cation genome.jp |

| (+)-α-Santalene | Sesquiterpene | Product derived from the 6(R)-bisabolyl cation nih.gov |

| (–)-Epi-β-santalene | Sesquiterpene | Product derived from the 6(R)-bisabolyl cation nih.gov |

| Pentalenic acid | Sesquiterpenoid Acid | Example of a shunt metabolite in Streptomyces nih.gov |

| 1-Deoxypentalenic acid | Sesquiterpenoid Acid | Intermediate in the pentalenolactone pathway nih.gov |

| Pentalenolactone | Sesquiterpene Lactone | Main product of a biosynthetic pathway prone to shunting nih.gov |

Structural Elucidation Methodologies and Stereochemical Analysis

Advanced Spectroscopic Approaches

Modern spectroscopic techniques are indispensable for the structural elucidation of complex natural products like (+)-endo-beta-bergamotene. These methods probe the molecular connectivity and three-dimensional structure, providing a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the planar structure and relative stereochemistry of bergamotene (B12702309) sesquiterpenoids. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments are collectively used to piece together the molecular puzzle.

The ¹H and ¹³C NMR spectra provide the initial inventory of protons and carbons in the molecule. For instance, in derivatives of bergamotene, these spectra reveal the presence of key functional groups such as methyls, methylenes (sp², sp³), methines, and quaternary carbons (including oxygenated ones in hydroxylated analogs). rsc.orgmdpi.comsemanticscholar.org

Two-dimensional NMR experiments establish the connectivity between atoms.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, revealing adjacent protons and building structural fragments. rsc.orgmdpi.com For example, COSY analysis can delineate the spin systems corresponding to the C-4–C-5 and C-8–C-9–C-10 subunits in bergamotene derivatives. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, assigning specific protons to their corresponding carbon atoms. rsc.orgmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the structural fragments identified by COSY and for placing quaternary carbons and functional groups within the scaffold. rsc.orgmdpi.comsemanticscholar.org Key HMBC correlations for the bicyclo[3.1.1]heptane skeleton include those from protons on C-1 to carbons C-2, C-3, C-5, C-6, and C-7, which helps to define the core ring structure. rsc.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. These through-space correlations are critical for determining the relative stereochemistry of the molecule. encyclopedia.pub For example, NOESY correlations can distinguish between cis and trans isomers by observing the relationship of specific methyl groups to the main bicyclic ring. mdpi.comsemanticscholar.org The endo-configuration of a methyl group can be confirmed by NOESY correlations to specific protons on the ring. mdpi.comsemanticscholar.org

Table 1: Representative ¹H NMR Spectroscopic Data for a Bergamotane Derivative (Data is illustrative, based on published values for derivatives)

| Position | δH (ppm) | Multiplicity |

|---|---|---|

| H-1 | 2.33 | m |

| H-3α | 2.61 | m |

| H-3β | 2.32 | m |

| H-4α | 1.79 | m |

| H-4β | 1.98 | m |

| H-7 | 1.91, 2.47 | m |

| H-14 (CH₃) | 0.80 | s |

| H-15 | 4.57, 4.67 | s |

Data sourced from studies on β-bergamotane derivatives. mdpi.comsemanticscholar.org

Table 2: Representative ¹³C NMR Spectroscopic Data for a Bergamotane Derivative (Data is illustrative, based on published values for derivatives)

| Position | δC (ppm) |

|---|---|

| C-1 | 42.2 |

| C-2 | 147.9 |

| C-3 | 25.3 |

| C-4 | 25.3 |

| C-5 | 76.7 |

| C-6 | 52.5 |

| C-14 | 10.9 |

| C-15 | 108.0 |

Data sourced from studies on β-bergamotane derivatives. rsc.orgmdpi.com

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental formula of this compound and its analogs.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.orgmdpi.comresearchgate.net For example, the molecular formula of hydroxylated bergamotene derivatives has been assigned as C₁₅H₂₆O₃ based on HRESIMS data showing an [M+Na]⁺ ion. rsc.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to analyze volatile compounds like sesquiterpenes. It separates the components of a mixture before they are introduced into the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for the compound. nih.govresearchgate.net The PubChem entry for this compound lists experimental GC-MS data, showing characteristic peaks that aid in its identification. nih.gov

Table 3: GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity |

|---|---|

| 119 | 99.99 |

| 93 | 68.50 |

| 41 | 57.00 |

| 69 | 34.20 |

| 91 | 25.60 |

Source: MoNA, Experimental GC-MS data. nih.gov

Fast Desorption Mass Spectrometry (FDMS) and High-Resolution FDMS (HRFDMS) are soft ionization techniques that are particularly useful for analyzing thermally labile or non-volatile compounds, providing molecular ion information with minimal fragmentation. acs.org

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. rsc.orgencyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pub The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule.

For bergamotane sesquiterpenoids, which often possess multiple stereocenters, establishing the absolute configuration is a significant challenge. ECD analysis, often combined with quantum chemical calculations, provides a reliable solution. encyclopedia.pubresearchgate.net The experimental ECD spectrum of the isolated natural product is compared with the theoretically calculated spectra for possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. researchgate.netmdpi-res.com This approach has been successfully applied to establish the absolute stereochemistry of various complex bergamotane derivatives isolated from natural sources. encyclopedia.pubresearchgate.net

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. This technique maps the electron density of the crystalline sample, revealing the precise three-dimensional arrangement of every atom in the molecule and the unit cell. nih.gov

For bergamotene derivatives, single-crystal X-ray diffraction analysis has been used to unequivocally confirm the planar structure and determine the absolute configuration. rsc.orgencyclopedia.pubnih.gov For example, the absolute configurations of newly isolated bergamotene derivatives from fungal sources were unambiguously assigned using X-ray diffraction with Cu Kα radiation. rsc.org This method provides irrefutable proof of the molecular structure, serving as the ultimate standard for structural elucidation. researchgate.netnih.gov

Chiral Analysis and Absolute Configuration Determination

Beyond spectroscopic and crystallographic methods, specific chemical derivatization techniques are employed to determine the absolute configuration of chiral centers, particularly those bearing hydroxyl groups.

The modified Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols. rsc.orgencyclopedia.pubacs.orgresearchgate.net The method involves the chemical derivatization of the alcohol with two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form diastereomeric esters.

By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage for the two diastereomers, the absolute configuration of the alcohol's stereocenter can be deduced. This method has been successfully applied to establish the absolute configuration of various hydroxylated bergamotane sesquiterpenoids, providing crucial stereochemical information that complements other analytical data. rsc.orgencyclopedia.pubresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (-)-endo-alpha-bergamotene |

| (+)-alpha-santalene |

| (E)-endo-β-bergamoten-12-oic acid |

| α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) |

| β-trans-bergamotene |

Advanced Marfey's Method

The Advanced Marfey's method is a powerful tool for determining the absolute configuration of chiral compounds, particularly those containing primary amines or secondary alcohols. nih.govnih.gov This technique involves derivatizing the analyte with a chiral reagent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA) or its variants like L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide), to form diastereomers. nih.govresearchgate.net These diastereomers can then be separated and analyzed using techniques like high-performance liquid chromatography (HPLC).

The elution order of the diastereomers provides information about the stereochemistry of the original molecule. nih.gov The difference in retention times is influenced by the hydrophobicity of the substituents at the asymmetric center. nih.gov By comparing the experimental elution order with predicted models, the absolute configuration of the chiral center can be unequivocally assigned. nih.gov This method has been successfully applied to a wide range of natural products, including peptides and amino acids. mdpi.commdpi.commdpi.com

Ozonolysis in Combination with ECD Calculations

For complex molecules with multiple stereocenters or challenging structural features, a combination of chemical degradation and spectroscopic analysis is often employed. Ozonolysis, a reaction that cleaves carbon-carbon double bonds, can be used to break down a larger molecule into smaller, more easily analyzable fragments. acs.orgnih.gov

In the context of this compound, ozonolysis could be used to cleave the exocyclic methylene (B1212753) group or the double bond in the side chain. The resulting fragments, which retain the stereochemical information of the original molecule, can then be analyzed.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that is highly sensitive to the stereochemistry of a molecule. rsc.orgnih.gov By comparing the experimentally measured ECD spectrum of the fragments with spectra predicted by quantum chemical calculations (specifically Time-Dependent Density Functional Theory, or TDDFT), the absolute configuration of the stereocenters in the fragments, and thus in the original molecule, can be determined. acs.orgnih.govnih.gov This combined approach of ozonolysis and ECD calculations has proven to be a robust strategy for the structural elucidation of complex natural products. acs.orgnih.gov

Derivatization for Stereochemical Assignment (e.g., ester-bonded derivatives)

Introducing new chemical groups, or derivatization, is a classic and effective strategy for determining stereochemistry. hebmu.edu.cn This is particularly useful for molecules that are difficult to crystallize for X-ray analysis in their natural form. beilstein-journals.org

For terpenes containing hydroxyl groups, esterification with a chiral carboxylic acid, such as a camphanoyl chloride, can create diastereomeric esters. researchgate.net The resulting derivatives often have different physical and spectroscopic properties, which can be exploited for analysis. For instance, the diastereomers may be separable by chromatography, and their individual NMR spectra can provide crucial information about the relative stereochemistry of the original alcohol.

Furthermore, the introduction of a heavy atom or a rigid, well-defined group through derivatization can facilitate single-crystal X-ray diffraction analysis. beilstein-journals.orgresearchgate.net This technique provides a definitive three-dimensional structure of the molecule, unambiguously establishing the absolute and relative stereochemistry of all chiral centers. beilstein-journals.org Silylation is another common derivatization technique used to increase the volatility of terpenes for analysis by gas chromatography. nih.gov

Quantum Chemical Calculations for Structural Revision and Assignment

In recent years, quantum chemical calculations have become an indispensable tool in the structural elucidation of natural products. frontiersin.orgresearchgate.netnih.gov These computational methods can predict various spectroscopic parameters, most notably NMR chemical shifts and coupling constants, with a high degree of accuracy. mdpi.comresearchgate.net

When the experimentally obtained spectroscopic data for a natural product does not align with the proposed structure, quantum chemical calculations can be employed to investigate alternative possibilities. frontiersin.orgmdpi.com By calculating the theoretical NMR spectra for a series of plausible isomers and comparing them to the experimental data, the correct structure can often be identified. ufg.br

Synthetic Strategies and Chemical Derivatization for Research

Total Synthesis Approaches for (+)-Endo-beta-bergamotene and Analogs

The total synthesis of this compound and its analogs is a significant challenge in organic chemistry, requiring precise control over stereochemistry and the construction of its characteristic bicyclo[3.1.1]heptane core. Various synthetic routes have been explored, often drawing from the "chiral pool" of readily available natural products to establish the necessary stereocenters. nih.govwikipedia.orgescholarship.orgyoutube.comyoutube.combaranlab.org

Modern synthetic methodologies play a crucial role in the construction of the carbon skeleton of this compound and its analogs. The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide, has been utilized in the synthesis of related complex terpenoids. nih.govuni-tuebingen.de This reaction is valued for its ability to form carbon-carbon bonds under mild conditions and its tolerance of a wide range of functional groups.

Titanocene-catalyzed reactions have also emerged as a powerful tool in terpene synthesis. ugr.esnih.govnih.gov Specifically, titanocene(III) complexes, such as that generated in situ from Cp2TiCl2, can promote radical cyclizations of epoxides. ugr.esnih.gov This methodology has been applied to the synthesis of (E)-endo-beta-bergamoten-12-oic acid, a derivative of this compound. researchgate.netx-mol.com The Ti(III)-promoted radical cyclization of an epoxyenone serves as a key step in accessing a diol intermediate, which is then elaborated to the final product. researchgate.netx-mol.com This bioinspired radical cyclization can be highly regio- and stereoselective, enabling the construction of multiple stereocenters in a single step. nih.gov

Derivatization for Elucidation and Functional Studies

Chemical derivatization of this compound is a valuable strategy for elucidating its structure and probing its biological functions. By preparing chemically modified analogs and performing oxidative transformations, researchers can investigate the structure-activity relationships of this class of compounds.

The synthesis of chemically modified analogs of this compound allows for a systematic investigation of how structural changes affect its biological activity. ebi.ac.uk For example, modifications to the side chain of the related (E)-endo-beta-bergamoten-12-oic acid have been shown to significantly alter its activity as an oviposition stimulant for certain insects. ebi.ac.uk These studies often involve the synthesis of a series of analogs where specific functional groups are altered or removed. The absolute stereochemistry of related fungal bergamotane sesquiterpenoids has been assigned through methods including total synthesis and chemical conversion. nih.govencyclopedia.pub

Oxidative transformations of this compound and related compounds can lead to the formation of biologically active derivatives. A key example is the oxidation of one of the methyl groups on the side-chain's double bond to a carboxylic acid, yielding (E)-endo-beta-bergamoten-12-oic acid. ebi.ac.uk This sesquiterpenoid carboxylic acid is a known oviposition stimulant for the moth Helicoverpa zea. ebi.ac.uk The synthesis of this acid has been achieved through various routes, including a Ti(III)-promoted radical cyclization followed by a Suzuki-Miyaura coupling to introduce the side chain. researchgate.netx-mol.com The carboxylic acid group appears to be crucial for its biological activity, as analogs lacking this group show no significant oviposition stimulation. ebi.ac.uk

Enzymatic Synthesis Using Recombinant Terpene Synthases

The biosynthesis of this compound in nature is catalyzed by specific enzymes called terpene synthases (TPSs). wikipedia.org The discovery and characterization of these enzymes have opened up the possibility of producing this sesquiterpene through enzymatic synthesis. In the wild tomato Solanum habrochaites, a santalene and bergamotene (B12702309) synthase (SBS) has been identified that converts (Z,Z)-farnesyl pyrophosphate (Z,Z-FPP) into a mixture of sesquiterpenes, including this compound. frontiersin.orgd-nb.infoebi.ac.uk This enzyme, in conjunction with a Z-isoprenyl pyrophosphate synthase (zFPS) that produces the Z,Z-FPP precursor, provides a complete biosynthetic pathway. ebi.ac.uk

The use of recombinant terpene synthases offers a green and highly specific alternative to chemical synthesis. By expressing the genes for these enzymes in a suitable host organism, such as yeast or bacteria, it is possible to produce this compound and other terpenes in a controlled and sustainable manner. nih.govnih.gov This approach also provides a powerful tool for studying the mechanism of terpene cyclization and for engineering enzymes to produce novel terpene structures. d-nb.info Fungal terpene cyclases have also been identified that are involved in the biosynthesis of related compounds like β-trans-bergamotene. nih.gov Multi-substrate terpene synthases have also been described, which can utilize different prenyl diphosphate (B83284) substrates to generate a variety of terpene products. nih.gov

In Vitro Enzyme Assays with Purified Enzymes

The biosynthesis of this compound has been elucidated through in vitro assays utilizing purified recombinant enzymes, particularly from the wild tomato species Solanum habrochaites. nih.govebi.ac.uk Research has identified a novel biosynthetic pathway that deviates from the typical sesquiterpene synthesis route, which commonly uses (E,E)-farnesyl pyrophosphate (E,E-FPP) as a substrate. oup.com

In S. habrochaites, the production of this compound is the result of a two-step enzymatic process involving two key enzymes that are co-localized in the plastids:

Z-isoprenyl pyrophosphate synthase (zFPS) : This enzyme catalyzes the synthesis of (Z,Z)-farnesyl pyrophosphate (Z,Z-FPP) from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govebi.ac.uk

Santalene and Bergamotene Synthase (SBS) : This specialized terpene synthase utilizes the Z,Z-FPP produced by zFPS as its substrate. nih.govebi.ac.uk

In vitro experiments have successfully reconstituted this pathway. When the purified recombinant zFPS and SBS enzymes were co-incubated with IPP and DMAPP, they produced a mixture of sesquiterpene olefins. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of the reaction products confirmed the synthesis of this compound, alongside other sesquiterpenes such as (+)-α-santalene, (-)-endo-α-bergamotene, (-)-exo-α-bergamotene, and (-)-epi-β-santalene. nih.gov Assays conducted with SBS and the substrate Z,Z-FPP alone yielded the same mixture of santalene and bergamotene isomers. oup.com This demonstrated conclusively that SBS is the specific terpene synthase responsible for creating the characteristic carbon skeleton of these compounds from the unusual cis-configured precursor. nih.govoup.com

The proposed mechanism involves the initial cyclization of the Z,Z-farnesyl cation to a 6(S)-bisabolyl cation intermediate. nih.gov A subsequent C7-C2 ring closure, followed by an endocyclic deprotonation, leads to the formation of the bicyclic structure of this compound. nih.gov

Table 1: In Vitro Enzymatic Synthesis of this compound This interactive table summarizes the key components and products of the in vitro enzyme assays described.

| Enzyme(s) | Substrate(s) | Major Products Detected | Reference |

|---|---|---|---|

| zFPS and SBS (co-incubation) | IPP and DMAPP | (+)-α-santalene, (+)-endo-β-bergamotene, (-)-endo-α-bergamotene, (-)-exo-α-bergamotene, (-)-epi-β-santalene | nih.govebi.ac.uk |

| SBS | Z,Z-FPP | (+)-α-santalene, (+)-endo-β-bergamotene, (-)-endo-α-bergamotene | oup.com |

| SBS | E,E-FPP | No product detected | nih.gov |

| zFPS | IPP and DMAPP | Z,Z-FPP | nih.govebi.ac.uk |

Engineering of Terpene Synthases for Specific Product Formation

The engineering of terpene synthases (TPSs) is a significant goal in synthetic biology, aiming to control and diversify the production of valuable terpenoid compounds. acs.org While specific examples of protein engineering to enhance the production of this compound are not widely documented, the discovery and characterization of the Santalene and Bergamotene Synthase (SBS) from S. habrochaites provides a remarkable case of natural evolutionary engineering. oup.comnih.gov

The SBS enzyme is part of the TPS-e/f subfamily and is unusual because it preferentially uses the cisoid substrate Z,Z-FPP, which is in contrast to the vast majority of sesquiterpene synthases that use the transoid E,E-FPP. oup.comnih.gov Evolutionary studies of the gene cluster in Solanum species suggest that the gene for this unique sesquiterpene synthase was created through a duplication event of a monoterpene synthase gene, followed by a gene conversion event influenced by a diterpene synthase gene. oup.com This natural recombination and divergence has resulted in an enzyme with a novel substrate specificity and product profile, including this compound.

This understanding of how new functions can evolve in TPSs provides a roadmap for directed evolution and rational design approaches in the laboratory. The general strategy for engineering terpene synthases involves altering the amino acid residues within the enzyme's active site. acs.org These modifications can influence the initial conformation of the substrate, stabilize specific carbocation intermediates, and guide the complex cyclization and rearrangement cascades toward a desired product. acs.org For instance, altering the active site cavity's size and shape or changing the polarity of key residues can reroute the reaction pathway to favor the formation of one specific isomer over others.

The successful production of santalene and bergamotene isomers, including this compound, in engineered tobacco plants (Nicotiana sylvestris) expressing both the zFPS and SBS genes from tomato further highlights the potential of metabolic engineering. nih.govebi.ac.uk By introducing this specialized two-gene module into a heterologous host, it is possible to establish a new biosynthetic pathway for the production of these specific sesquiterpenes.

Compound Index

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Abbreviation | Molecular Formula | Role |

|---|---|---|---|

| This compound | - | C₁₅H₂₄ | Target compound, sesquiterpene |

| (+)-α-Santalene | - | C₁₅H₂₄ | Sesquiterpene co-product |

| (-)-endo-α-Bergamotene | - | C₁₅H₂₄ | Sesquiterpene co-product |

| (-)-exo-α-Bergamotene | - | C₁₅H₂₄ | Sesquiterpene co-product |

| (-)-epi-β-Santalene | - | C₁₅H₂₄ | Sesquiterpene co-product |

| (E,E)-Farnesyl pyrophosphate | E,E-FPP | C₁₅H₂₈O₇P₂ | Common sesquiterpene precursor |

| (Z,Z)-Farnesyl pyrophosphate | Z,Z-FPP | C₁₅H₂₈O₇P₂ | Specific precursor for this compound |

| Isopentenyl pyrophosphate | IPP | C₅H₁₂O₇P₂ | Universal isoprenoid precursor |

Ecological and Inter Species Research Contexts

Role in Plant-Insect Interactions

(+)-Endo-beta-bergamotene, a sesquiterpene found in the glandular trichomes of certain plants, plays a significant role in mediating interactions between plants and insects. This volatile organic compound is a key component of plant defense strategies, influencing herbivore behavior and attracting natural enemies of those herbivores.

Research has demonstrated that this compound, often in combination with other sesquiterpenes like α-santalene and (-)-endo-α-bergamotene, functions as a defensive compound against several key agricultural pests. nih.govebi.ac.uk Wild tomato species, such as Solanum habrochaites, produce these compounds in their glandular trichomes, conferring resistance to various insects. nih.govnih.gov

Specifically, accessions of S. habrochaites that produce a blend of terpenes including this compound have shown significant defensive effects against the potato aphid (Macrosiphum euphorbiae). nih.govebi.ac.ukgithub.io The presence of these compounds in the plant's trichomes acts as a direct chemical barrier. nih.gov

Furthermore, derivatives of bergamotene (B12702309), specifically sesquiterpene carboxylic acids like (+)-(E)-endo-beta-bergamoten-12-oic acid, are produced in the trichomes of wild tomatoes and have been shown to be effective against lepidopteran pests. tandfonline.comfrontiersin.org Studies on the larvae of the tomato fruitworm (Helicoverpa zea) and the beet armyworm (Spodoptera exigua) revealed that exposure to these compounds in their diets and on leaf surfaces resulted in reduced development rates, lower survival, and feeding deterrence. tandfonline.comfrontiersin.org

Table 1: Defensive Effects of this compound and Related Compounds on Herbivores

| Herbivore Species | Plant Source | Compound(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Potato Aphid (Macrosiphum euphorbiae) | Solanum habrochaites | (-)-endo-α-bergamotene, (+)-α-santalene, (+)-endo-β-bergamotene | Reduced longevity and fecundity, repellent activity. | nih.govebi.ac.ukgithub.io |

| Tomato Fruitworm (Helicoverpa zea) | Lycopersicon hirsutum f. typicum | (+)-(E)-endo-beta-bergamoten-12-oic acid | Reduced larval development and survival, feeding deterrence. | tandfonline.comfrontiersin.org |

| Beet Armyworm (Spodoptera exigua) | Lycopersicon hirsutum f. typicum | (+)-(E)-endo-beta-bergamoten-12-oic acid | Reduced larval development and survival, feeding deterrence. | tandfonline.comfrontiersin.org |

The volatile nature of this compound contributes significantly to its role as a repellent, forming a crucial part of a plant's defense before physical contact is even made. ontosight.ai Olfactometer assays have confirmed that sesquiterpenes, including the blend containing this compound emitted from S. habrochaites, have repellent activity against the winged form (alatae) of the potato aphid, M. euphorbiae. nih.govebi.ac.ukmdpi.com This affects their choice behavior, deterring them from landing on the plant. ebi.ac.ukmdpi.com

In addition to its repellent qualities, the compound and its derivatives exhibit strong anti-feeding effects. tandfonline.com When larvae of H. zea and S. exigua are exposed to these compounds, they are deterred from feeding. tandfonline.com Similarly, when extracts from S. habrochaites accessions producing the santalene/bergamotene blend were added to artificial diets for M. euphorbiae, they significantly affected the aphids' feeding behavior, as evidenced by changes in gel saliva investment and honeydew production. mdpi.com These properties highlight the potential for utilizing these natural compounds in sustainable herbivore management strategies. ebi.ac.uk

Beyond repelling and deterring feeding, this compound has direct physiological impacts on herbivores that manage to feed on plants producing it. Studies on the potato aphid, Macrosiphum euphorbiae, have shown that accessions of the wild tomato S. habrochaites that produce a mix of sesquiterpenes including this compound, (-)-endo-α-bergamotene, and (+)-α-santalene significantly reduce both the longevity and fecundity of the aphids. nih.govebi.ac.ukgithub.io This demonstrates that the compound has toxic or anti-nutritive effects that impair the aphid's life cycle and reproductive capacity, thereby limiting pest population growth. nih.gov

The chemical cues provided by plant volatiles like bergamotenes are critical in influencing where insects choose to lay their eggs. While this compound itself is primarily associated with defense, a closely related oxidized form, (+)-(E)-endo-β-bergamoten-12-oic acid, has been identified as an oviposition stimulant for the moth Helicoverpa zea. tandfonline.com Research into the structure-activity relationships of this compound and its analogs has been conducted to understand the precise molecular structure that maximizes the insect's behavioral response. tandfonline.com This dual role, where a defensive compound's derivative can act as an attractant or stimulant, highlights the complexity of plant-insect chemical communication.

Plants can deploy an indirect defense strategy by releasing volatile compounds that attract the natural enemies of herbivores. Bergamotenes are known to be involved in this "cry for help." When a plant is attacked by herbivorous insects, it can increase its emission of specific volatiles, including bergamotenes. These herbivore-induced plant volatiles (HIPVs) act as chemical signals, guiding predatory insects to the location of the plant and its pests, thus helping to reduce herbivore pressure. For instance, the tobacco plant Nicotiana attenuata produces α-trans-bergamotene during the day from its leaves specifically to lure predatory insects to feed on the eggs and larvae of herbivorous moths.

Function in Plant-Plant Chemical Communication

While volatile organic compounds, including various terpenes, are known to be involved in allelopathy—a form of chemical interference between plants—the specific role of this compound in plant-plant communication is not well-documented in current research. tandfonline.comontosight.ai Allelopathy involves the release of phytotoxic compounds that can inhibit the germination or growth of neighboring plants. tandfonline.com For example, other terpenes like α-pinene and camphor (B46023) have been shown to have such inhibitory effects. ontosight.ai Although bergamotene has been identified as a component of volatile blends in plants studied for allelopathic interactions, direct evidence linking this compound to a specific function in signaling or inhibiting other plants is limited. tandfonline.com

Involvement in Pollinator Attraction

The volatile organic compound this compound, along with its various isomers, plays a significant role in mediating the complex relationships between plants and their pollinators. Emitted as a key component of floral scents, these sesquiterpenes can act as powerful attractants, influencing pollinator behavior and, consequently, the reproductive success of the plant. Research across different plant species reveals that the specific isomer of bergamotene produced and its ecological context are crucial in defining its function, from attracting specific pollinators to mediating a delicate balance when the pollinator is also an herbivore.

One of the well-documented roles of bergamotene isomers is in attracting bees. Studies have identified β-trans-bergamotene as a compound that can have an attractant effect on bumblebees. nih.govbiorxiv.org For instance, research on the seep monkeyflower (Mimulus guttatus) found that while several compounds in its floral scent correlated with the quality of its pollen reward, inexperienced bumblebees (Bombus impatiens) were strongly attracted to β-trans-bergamotene, a compound that was produced in high quantities but was not linked to the pollen reward. igem.orgdatadryad.org This suggests that the bees' preference is not driven by cues of a direct food reward but rather by a sensory bias for β-trans-bergamotene. datadryad.org This phenomenon may represent a subtle form of deceit pollination, enabling the plant to attract pollinators while minimizing its investment in costly rewards. datadryad.org

The following table summarizes the findings of a study on Mimulus guttatus floral volatiles and their effect on bumblebee preference.

| Plant | Bergamotene Isomer | Pollinator | Observed Effect | Reference |

|---|---|---|---|---|

| Seep Monkeyflower (Mimulus guttatus) | β-trans-bergamotene | Bumblebee (Bombus impatiens) | Strongly attracted naive bumblebees, driving pollinator preference independently of pollen rewards. | igem.orgdatadryad.orgresearchgate.net |

In another ecological context, isomers of bergamotene are crucial in the pollination of wild tobacco (Nicotiana attenuata) by the tobacco hawk moth (Manduca sexta). mpg.de This relationship is particularly complex because the adult moth is a pollinator, while its larvae are voracious herbivores of the same plant. mpg.denih.gov Research has shown that N. attenuata flowers emit (E)-α-bergamotene at night. mpg.deresearchgate.net This volatile attracts the nocturnal moths and increases the duration of their feeding probes, which enhances pollination success. mpg.denih.gov Interestingly, the plant employs the same compound for defense; when leaves are damaged by moth larvae during the day, they release (E)-α-bergamotene to attract predators of the larvae. mpg.deresearchgate.net This tissue-specific and time-dependent emission of a single compound allows the plant to resolve the conflict between attracting a pollinator and defending against its offspring. mpg.denih.gov

The table below details the dual role of (E)-α-bergamotene in the Nicotiana attenuata - Manduca sexta interaction.

| Plant | Bergamotene Isomer | Insect | Tissue | Timing | Observed Effect | Reference |

|---|---|---|---|---|---|---|

| Wild Tobacco (Nicotiana attenuata) | (E)-α-bergamotene | Adult Moth (Manduca sexta) | Flower | Night | Attracts pollinator, increasing pollination success. | mpg.denih.govresearchgate.net |

| Wild Tobacco (Nicotiana attenuata) | (E)-α-bergamotene | Moth Larvae Predators (e.g., Geocoris spp.) | Leaf | Day | Attracts predators of herbivores (indirect defense). | mpg.deresearchgate.net |

While much of the research focuses on α- and β-trans-bergamotene, other forms are also implicated in plant-insect interactions. For example, studies on wild tomato species (Lycopersicon hirsutum) have identified endo-beta-bergamotenoic acid, a derivative of endo-beta-bergamotene, as a stimulant for oviposition (egg-laying) by the moth Helicoverpa zea. nih.govuva.nl This illustrates the diverse roles these compounds play, extending beyond simple attraction to influencing other critical insect behaviors. nih.gov The biosynthesis of this compound is catalyzed by the enzyme this compound synthase from (2Z,6Z)-farnesyl diphosphate (B83284). wikipedia.orgontosight.ai This enzymatic step is crucial for producing the specific sesquiterpene that contributes to a plant's unique chemical profile, influencing its interactions with pollinators and other organisms in its environment. ontosight.ai

Biological Activities and Mechanistic Research Excluding Human Clinical Data

Antifungal Activities (in vitro studies)

Recent research has begun to uncover the antifungal potential of bergamotene-derived sesquiterpenoids against significant fungal pathogens.

A 2024 study investigating novel bergamotene-derived sesquiterpenoids, named pseuboyenes A–J, isolated from the cold-seep-derived fungus Pseudallescheria boydii, demonstrated significant in vitro antifungal activity. acs.org Several of these compounds, which are structurally related to β-bergamotene, were effective against key plant pathogens. acs.org

Specifically, pseuboyenes B and C showed noteworthy inhibition of Colletotrichum gloeosporioides and Fusarium oxysporum. acs.org Pseuboyene D was found to be active against Fusarium proliferatum, exhibiting a half-maximal effective concentration (EC50) of 1.0 μg/mL. acs.org The minimum inhibitory concentrations (MICs) for the active compounds against C. gloeosporioides and F. oxysporum ranged from 0.5 to 8 μg/mL, indicating potent activity. acs.org

Table 1: In Vitro Antifungal Activity of Bergamotene (B12702309) Derivatives Against Plant Pathogens

| Compound | Fungal Strain | Activity Metric | Result |

|---|---|---|---|

| Pseuboyenes (B, C) | Colletotrichum gloeosporioides | MIC | 0.5 - 8 µg/mL |

| Pseuboyenes (B, C) | Fusarium oxysporum | MIC | 0.5 - 8 µg/mL |

| Pseuboyene D | Fusarium proliferatum | EC₅₀ | 1.0 µg/mL |

Data sourced from a study on bergamotene-derived sesquiterpenoids from Pseudallescheria boydii. acs.org

The aforementioned study on pseuboyenes A–J, isolated from Pseudallescheria boydii, provides the most current data on the antifungal properties of bergamotene derivatives. acs.org The significant inhibitory effects observed against Colletotrichum and Fusarium species underscore the potential of this structural class of compounds as antifungal agents. acs.org While the broader class of bergamotane sesquiterpenoids is recognized for antimicrobial properties, specific data on (+)-endo-beta-bergamotene against other fungal strains is limited in the current scientific literature. encyclopedia.pubnih.govresearchgate.net Studies on essential oils containing other isomers, such as cis-α-bergamotene or (-)-endo-α-bergamotene, have shown activity against fungi like Aspergillus niger and Trichophyton species, but these findings cannot be directly attributed to this compound. preprints.orgresearchgate.net

Antiviral Activity (in vitro mechanisms, e.g., against Respiratory Syncytial Virus, Nipah Virus glycoprotein (B1211001) targeting)

There is currently a lack of specific research demonstrating the in vitro antiviral activity of purified this compound against Respiratory Syncytial Virus (RSV) or targeting the Nipah Virus glycoprotein.

While some studies have explored the antiviral effects of essential oils and other natural compounds against these viruses, the specific contribution of this compound has not been elucidated. dokumen.pubnih.gov For example, some research has identified potent antiviral activity against RSV from prugosenes, a class of oxabornyl polyenes, and from carvacrol, but not from bergamotenes. acs.orgnih.gov Similarly, in silico and in vitro studies on Nipah virus inhibitors have focused on other phytochemicals or synthetic compounds without implicating bergamotenes. nih.govnih.gov General reviews of bergamotane sesquiterpenoids mention anti-HIV activity as a possible trait of the class, but specific data for this compound is absent. encyclopedia.pubnih.gov

Anti-adipogenic Effects (in vitro mechanisms)

Scientific literature detailing the in vitro anti-adipogenic effects of this compound is not currently available. Research into the anti-adipogenic properties of sesquiterpenes has identified activity in other related compounds, such as (R)-β-bisabolene, but these findings are not directly transferable to this compound. nih.govresearchgate.net

Immunosuppressive Properties (in vitro mechanisms)

The broader class of bergamotane sesquiterpenoids has been reported to possess immunosuppressive properties. encyclopedia.pubnih.govresearchgate.net One review highlighted two specific bergamotane sesquiterpenoids that inhibited the proliferation of T lymphocyte cells. encyclopedia.pub However, the study noted that this activity was likely due to an α,β-unsaturated-carboxylic acid functional group, which is not present in the structure of this compound. encyclopedia.pub At present, there are no specific studies that have isolated this compound and evaluated its immunosuppressive properties in vitro.

Antioxidant Properties (in vitro mechanisms)

Bergamotane sesquiterpenoids as a chemical class are generally considered to have antioxidant capabilities. researchgate.net However, research that specifically isolates and quantifies the antioxidant activity of this compound through in vitro assays is limited. Studies on essential oils containing a mixture of phytochemicals have often attributed the observed antioxidant effects to other, more abundant compounds or different bergamotene isomers, such as trans-α-bergamotene. researchgate.netsemanticscholar.org Therefore, while the potential exists based on its chemical class, direct evidence and mechanistic studies of the antioxidant properties of pure this compound are not well-documented in the reviewed literature.

Anti-inflammatory Effects (in vitro mechanisms)

Bergamotane sesquiterpenoids, the class of compounds to which this compound belongs, have demonstrated anti-inflammatory properties. tandfonline.comnih.gov The primary mechanism investigated in vitro is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7 and BV2. polito.itnih.gov NO is a key pro-inflammatory mediator, and its overproduction is associated with various inflammatory conditions. encyclopedia.pub

Studies on various bergamotene derivatives have shown their potential to suppress the inflammatory response. For instance, certain β-bergamotene-type sesquiterpenes isolated from Illicium oligandrum exhibited potent inhibitory effects on NO production. polito.it Specifically, compounds with an α,β-unsaturated ketone moiety were found to be effective, with IC50 values indicating significant activity. polito.it While direct studies on this compound are limited, research on related compounds provides insights into its potential mechanisms. For example, some bergamotene sesquiterpenoids have been shown to inhibit the proliferation of B-lymphocytes induced by LPS. encyclopedia.pub

Table 1: In Vitro Anti-inflammatory Activity of Bergamotene Derivatives

| Compound/Extract | Cell Line | Assay | IC50 Value (µM) | Reference |

| Oliganin B | RAW 264.7 | NO Inhibition | 21.65 | polito.it |

| Oliganin H | RAW 264.7 | NO Inhibition | 49.28 | polito.it |

| Eutypeterpene A | RAW 264.7 | NO Inhibition | 13.4 | encyclopedia.pub |

| Eutypeterpene B | RAW 264.7 | NO Inhibition | 16.8 | encyclopedia.pub |

Cytotoxic Effects (in vitro mechanisms, e.g., cancer cell growth inhibition)

The cytotoxic potential of bergamotene sesquiterpenoids against various cancer cell lines has been explored in vitro. tandfonline.comnih.gov Research has demonstrated that some bergamotene derivatives exhibit weak to moderate growth inhibitory activity. encyclopedia.pub For example, a β-bergamotane sesquiterpenoid showed weak cytotoxicity against the human myeloid leukemia cell line U937, with an IC50 value of 84.9 µM. encyclopedia.pub However, the same compound did not show any significant effect against the PC-3 prostate cancer cell line. encyclopedia.pub

The mechanisms underlying the cytotoxic effects of these compounds are thought to involve the induction of apoptosis (programmed cell death). researchgate.net While specific studies on the cytotoxic mechanisms of this compound are not extensively available, research on other sesquiterpenes suggests that they can arrest the cell cycle and induce apoptosis in cancer cells. isnff-jfb.comnih.gov

Table 2: In Vitro Cytotoxic Activity of Bergamotene Derivatives

| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| β-Bergamotane sesquiterpenoid | U937 (Human myeloid leukemia) | MTT Assay | 84.9 | encyclopedia.pub |

| β-Bergamotane sesquiterpenoid | PC-3 (Human prostate cancer) | MTT Assay | >100 | encyclopedia.pub |

Exploration of Structure-Activity Relationships for Bioactivity

Understanding the relationship between the chemical structure of bergamotene derivatives and their biological activity is crucial for the development of more potent and selective compounds.

Research into analogs of (+)-(E)-endo-β-bergamoten-12-oic acid has provided valuable insights into the structural requirements for its biological activity. ebi.ac.uk One of the key findings is the critical role of the carboxylic acid group. Analogs lacking this functional group showed no significant activity, indicating its necessity for a strong biological response. ebi.ac.uk

Furthermore, modifications to the side chain of the molecule have been shown to significantly alter its activity. Saturation of the double bond in the side chain of (+)-(E)-endo-β-bergamoten-12-oic acid led to a significant increase in its oviposition-stimulating activity in Helicoverpa zea. ebi.ac.uk This suggests that the flexibility and conformation of the side chain play a vital role. While this study focused on insect behavior, it highlights the importance of the hydrocarbon side chain in modulating biological responses. General studies on other terpenes have also noted that the length and structure of hydrocarbon chains can influence their cytotoxic effects.

The correlation between the chemical structure of bergamotene sesquiterpenoids and their biological response is an area of active investigation. For anti-inflammatory activity, the presence of an α,β-unsaturated ketone in the β-bergamotene skeleton has been associated with potent nitric oxide inhibitory effects. polito.it

Metabolic Engineering and Biotechnological Applications in Research

Enhancement of Plant Defense Traits through Engineered Sesquiterpene Production

A primary motivation for engineering the production of sesquiterpenes like (+)-endo-beta-bergamotene in crop plants is to enhance their resistance to pests. Wild tomato species that produce these compounds exhibit greater resistance to herbivores compared to their cultivated counterparts. nih.govfrontiersin.org

Studies have shown that S. habrochaites accessions producing a blend of (–)-endo-α-bergamotene, (+)-α-santalene, and (+)-endo-β-bergamotene significantly reduce the longevity and fecundity of the potato aphid (Macrosiphum euphorbiae). frontiersin.orgfrontiersin.org These compounds also exhibit repellent activity against the aphids. frontiersin.orgresearchgate.net

By engineering the production of these defensive sesquiterpenes in the epidermis of cultivated tomato leaves, researchers have successfully transferred this defensive trait. nih.govfrontiersin.org Aphids feeding on these engineered leaves showed significantly reduced longevity and fecundity, demonstrating the effectiveness of this metabolic engineering strategy for pest control. researchgate.net The introduction of these compounds into tissues that aphids encounter during the initial stages of feeding can deter them from penetrating deeper into the plant tissue, potentially reducing virus transmission as well. nih.govnih.gov

Research into Potential Industrial Applications (e.g., flavor and fragrance industries – focused on research aspects, not commercial products)

The characteristic aromas of many plants are due to the presence of volatile organic compounds, including sesquiterpenes. This makes them valuable targets for the flavor and fragrance industries. researchgate.netacs.org Research into the biotechnological production of compounds like this compound is driven by the desire for sustainable and reliable sources of these aroma chemicals.

While commercial applications are a long-term goal, current research focuses on understanding and optimizing the biosynthesis of these compounds. The pleasant, characteristic aroma of bergamot essential oil, for example, is due to a complex mixture of volatile compounds. nih.gov The ability to produce specific components like this compound through microbial fermentation or in engineered plants offers a potential alternative to traditional extraction from plant sources, which can be subject to variations in yield and quality due to environmental factors and disease. acs.org

Research has demonstrated that nor-α-trans-bergamotenone, a related compound, possesses a strong, characteristic greasy-milky and nutty top note, making it a desirable component in perfume oils. google.com The ability to produce such compounds through biotechnological means could provide the flavor and fragrance industry with novel ingredients and more stable supply chains. acs.orgsmolecule.com

Future Directions in Biotechnological Research for Specialized Metabolites

The field of metabolic engineering is rapidly advancing, driven by the increasing demand for sustainable and economically viable production of valuable specialized metabolites like this compound. Future research is poised to overcome current limitations and unlock the full potential of biotechnological platforms. Key areas of development include the expansion of host organism diversity, the application of sophisticated synthetic biology tools, and the integration of computational modeling and artificial intelligence.

A significant future direction lies in the exploration and development of non-conventional microbial chassis. While E. coli and Saccharomyces cerevisiae have been the workhorses of metabolic engineering, their inherent metabolic frameworks are not always optimal for the production of all specialized metabolites. nih.gov Non-conventional microbes, such as the oleaginous yeast Yarrowia lipolytica and various species of Streptomyces and cyanobacteria, are emerging as promising alternatives. nih.govresearchgate.net Y. lipolytica, for instance, possesses a high flux through the mevalonate (B85504) (MVA) pathway, which is advantageous for terpenoid biosynthesis. Cyanobacteria offer the potential for photoautotrophic production, converting CO2 directly into valuable chemicals, thus providing a highly sustainable manufacturing route. portlandpress.com The development of genetic tools and a deeper understanding of the metabolism of these alternative hosts will be crucial for their widespread adoption. researchgate.netportlandpress.com

The continuous development of more precise and efficient synthetic biology tools is another critical frontier. nih.gov Technologies like CRISPR/Cas9 and its variants are revolutionizing genome editing, allowing for targeted and multiplexed modifications of host genomes with unprecedented ease and accuracy. nih.gov This enables the rapid construction and optimization of complex biosynthetic pathways. Future advancements will likely focus on developing more sophisticated genetic circuits for dynamic control of metabolic fluxes, redirecting cellular resources towards the production of the target compound at specific phases of cell growth. sciepublish.com Furthermore, the concept of pathway compartmentalization, using scaffolds or synthetic organelles to co-locate enzymes and channel metabolic intermediates, holds great promise for increasing reaction efficiency and preventing the accumulation of toxic intermediates. portlandpress.com

Computational modeling and artificial intelligence (AI) are set to play an increasingly integral role in metabolic engineering. nih.gov Genome-scale metabolic models (GEMs) can be used to predict the effects of genetic modifications on cellular metabolism, guiding the design of more effective engineering strategies. nih.gov Machine learning algorithms can analyze large datasets from 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) to identify novel enzymes, regulatory elements, and bottlenecks in production pathways. frontiersin.org This data-driven approach will accelerate the design-build-test-learn cycle of metabolic engineering, reducing the time and cost associated with developing high-producing strains. frontiersin.org

The table below summarizes examples of metabolic engineering strategies applied for the production of sesquiterpenes, including precursors to or compounds structurally related to this compound, in various microbial hosts.

| Host Organism | Target Sesquiterpene | Key Engineering Strategies | Reported Titer/Yield |

| Escherichia coli | α-Santalene | - Introduction of a heterologous mevalonate (MVA) pathway- Co-expression of FPP synthase (ispA) and santalene synthase (sts)- Ribosome Binding Site (RBS) optimization to balance enzyme expression- Deletion of competing pathways (e.g., tnaA for indole (B1671886) synthesis) | Up to 599 mg/L in shake flask culture nih.gov |

| Saccharomyces cerevisiae | α-Santalene / Santalols | - Overexpression of a truncated HMG-CoA reductase (tHMG1)- Downregulation of squalene (B77637) synthase (ERG9)- Engineering of santalene synthase for altered product profiles- Deletion of transcriptional repressor ROX1 | Up to 704.2 mg/L of santalenes/santalols in fed-batch fermentation nih.gov |

| Escherichia coli | Z,Z-Farnesol (precursor for Z,Z-FPP derived sesquiterpenes) | - Screening of various Z,Z-FPP synthases- Overexpression of phosphatases for dephosphorylation of Z,Z-FPP- Site-directed mutagenesis of cis-prenyltransferase | Up to 572.13 mg/L in shake flask batch fermentation mdpi.com |

| Saccharomyces cerevisiae | Epi-cedrol | - Overexpression of epi-cedrol synthase- Overexpression of a truncated HMG-CoA reductase- Use of a upc2-1 mutant background to increase sterol uptake | Up to 370 µg/L oup.com |

Q & A

Q. How is (+)-endo-beta-bergamotene biosynthesized in plant systems, and what experimental methods are used to validate this pathway?

this compound is synthesized via enzymatic conversion of farnesyl pyrophosphate (FPP) by this compound synthase (EC 4.2.3.53) . To validate this pathway, researchers employ:

- Enzyme assays : Purify the synthase from plant tissues and measure its activity using radiolabeled FPP substrates.

- Chromatographic techniques (e.g., GC-MS): Confirm the terpene product by comparing retention times and mass spectra with authentic standards .